molecular formula C11H13BrClNO B1450362 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide CAS No. 1542894-13-2

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

Cat. No.: B1450362
CAS No.: 1542894-13-2
M. Wt: 290.58 g/mol
InChI Key: FQJMZPNJOBQAEK-UHFFFAOYSA-N
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Description

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a methyl and isopropyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the acylation of 4-bromo-3-chloroaniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Another approach involves the use of 4-bromo-3-chlorobenzoyl chloride, which reacts with N-methyl-N-(propan-2-yl)amine under similar conditions. This method also requires a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine or the halogen substituents to hydrogen.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under controlled conditions.

Major Products

    Nucleophilic substitution: Products include substituted benzamides with various functional groups replacing the halogens.

    Oxidation: Products include sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: Products include amines or dehalogenated benzamides.

Scientific Research Applications

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen substituents can enhance binding affinity and selectivity through halogen bonding interactions. The amide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide can be compared with other benzamide derivatives, such as:

    4-bromo-3-chloro-N-methyl-N-(4-nitrophenyl)benzamide: This compound has a nitrophenyl group instead of an isopropyl group, which can significantly alter its chemical properties and applications.

    4-bromo-N,N-diisopropyl-3-methylbenzamide: This compound lacks the chlorine substituent, which can affect its reactivity and binding interactions.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-3-chloro-N-methyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-7(2)14(3)11(15)8-4-5-9(12)10(13)6-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJMZPNJOBQAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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